molecular formula C28H30N6O B12638065 N-[4-[[7-[4-(dimethylamino)piperidin-1-yl]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide

N-[4-[[7-[4-(dimethylamino)piperidin-1-yl]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide

Cat. No.: B12638065
M. Wt: 466.6 g/mol
InChI Key: DSGRCPHSLSQIKP-UHFFFAOYSA-N
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Description

This compound features a 1,8-naphthyridine core substituted at the 4-position with an anilinophenyl group and at the 7-position with a 4-(dimethylamino)piperidin-1-yl moiety.

Properties

Molecular Formula

C28H30N6O

Molecular Weight

466.6 g/mol

IUPAC Name

N-[4-[[7-[4-(dimethylamino)piperidin-1-yl]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide

InChI

InChI=1S/C28H30N6O/c1-33(2)23-15-18-34(19-16-23)26-13-12-24-25(14-17-29-27(24)32-26)30-21-8-10-22(11-9-21)31-28(35)20-6-4-3-5-7-20/h3-14,17,23H,15-16,18-19H2,1-2H3,(H,31,35)(H,29,30,32)

InChI Key

DSGRCPHSLSQIKP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCN(CC1)C2=NC3=NC=CC(=C3C=C2)NC4=CC=C(C=C4)NC(=O)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-[[7-[4-(dimethylamino)piperidin-1-yl]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide typically involves multi-step organic reactions. One common method involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-[4-[[7-[4-(dimethylamino)piperidin-1-yl]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-[[7-[4-(dimethylamino)piperidin-1-yl]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its therapeutic effects. The exact pathways and molecular interactions are still under investigation, but it is believed to involve modulation of signal transduction pathways related to cell proliferation and inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and analogs:

Compound Name Core Structure Key Substituents Functional Groups Potential Applications References
N-[4-[[7-[4-(Dimethylamino)piperidin-1-yl]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide 1,8-Naphthyridine 7-(4-Dimethylaminopiperidine), 4-(anilinophenyl), benzamide Amide, tertiary amine Kinase inhibition, epigenetic modulation
N-(4-(7-(3-Dimethylaminopropylamino)-1,8-naphthyridin-4-yl-amino)phenyl)benzamide 1,8-Naphthyridine 7-(3-Dimethylaminopropylamino), 4-(anilinophenyl), benzamide Amide, secondary amine Medicinal chemistry (unspecified)
Ethyl 4-{[3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate·HCl (1/1) 1,8-Naphthyridine 3-(2-Ethylpiperidine carbonyl), 7-methyl, ethyl benzoate Ester, tertiary amine (salt form) Enhanced solubility, prodrug potential
4-[N-(m-phenyl)-4-nitro-1,8-naphthalimide]-2,2’-bipyridine 1,8-Naphthalimide Nitro group, bipyridine conjugate Imide, aromatic nitro Fluorescent probes, photophysical studies
Key Observations:

Substituent Flexibility: The target compound’s 4-(dimethylamino)piperidine group may improve binding affinity compared to the 3-dimethylaminopropyl chain in its analog , as piperidine rings often enhance metabolic stability and target selectivity.

Salt vs. Free Base : The ethyl benzoate·HCl salt in highlights strategies to improve solubility, whereas the target compound’s free benzamide group may prioritize target engagement over bioavailability.

Core Heterocycle Differences: Naphthyridines (target compound) vs.

Notes and Limitations

Data Gaps : Direct pharmacological studies for the target compound are unavailable in the provided evidence. Comparisons rely on structural analogs and synthesis methodologies.

Substituent Effects: Minor changes (e.g., piperidine vs. propylamino chains) can drastically alter ADME profiles, necessitating experimental validation .

Commercial Relevance : highlights the commercial availability of analogs, indicating industrial interest in this chemical space for drug discovery .

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